Benzo(a)pyrene-6-ethanol

Catalog No.
S14913974
CAS No.
105708-69-8
M.F
C22H16O
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo(a)pyrene-6-ethanol

CAS Number

105708-69-8

Product Name

Benzo(a)pyrene-6-ethanol

IUPAC Name

2-benzo[b]pyren-6-ylethanol

Molecular Formula

C22H16O

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C22H16O/c23-13-12-18-16-6-1-2-7-17(16)19-10-8-14-4-3-5-15-9-11-20(18)22(19)21(14)15/h1-11,23H,12-13H2

InChI Key

UBBKCKHBOHFLQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2CCO)C=CC5=CC=CC(=C54)C=C3

Benzo(a)pyrene-6-ethanol is a derivative of benzo(a)pyrene, a well-known polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties. The chemical structure of benzo(a)pyrene consists of five fused benzene rings, giving it the formula C20H12C_{20}H_{12}. The compound is primarily formed through the incomplete combustion of organic matter, particularly in environments such as tobacco smoke, grilled meats, and coal tar . The introduction of an ethanol group at the 6-position alters its chemical properties and biological interactions.

Typical of both alcohols and polycyclic aromatic hydrocarbons. Key reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the conditions. For instance, benzo(a)pyrene-6-ethanol can be oxidized to benzo(a)pyrene-6-one.
  • Esterification: The alcohol can react with acids to form esters, which may have implications for its solubility and reactivity.
  • Nucleophilic Substitution: The presence of the hydroxyl group may facilitate nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Benzo(a)pyrene is recognized as a procarcinogen, requiring metabolic activation to exert its toxic effects. In the case of benzo(a)pyrene-6-ethanol, studies suggest that the ethanol moiety may influence its metabolic pathways and toxicity. For example, co-exposure to ethanol has been shown to enhance the inflammatory response and toxicity associated with benzo(a)pyrene in cellular models . This interaction may alter the bioactivation process, potentially leading to increased formation of DNA adducts that are implicated in carcinogenesis.

Benzo(a)pyrene-6-ethanol can be synthesized through several methods, including:

  • Direct Hydroxylation: This method involves the hydroxylation of benzo(a)pyrene using hydroxylating agents such as peracids or transition metal catalysts under controlled conditions.
  • Reduction of Benzo(a)pyrene Derivatives: Starting from other derivatives of benzo(a)pyrene that contain functional groups amenable to reduction (e.g., ketones), one can utilize reducing agents like lithium aluminum hydride to introduce a hydroxyl group.
  • Biotransformation: Certain microorganisms can metabolize benzo(a)pyrene into various hydroxylated derivatives, including benzo(a)pyrene-6-ethanol, through enzymatic pathways.

Benzo(a)pyrene-6-ethanol has potential applications in various fields:

  • Research: As a model compound for studying the metabolic pathways and toxicological effects of PAHs.
  • Environmental Monitoring: It may serve as a biomarker for exposure assessment in studies related to air pollution and combustion processes.
  • Pharmacology: Investigating its interactions with biological systems could provide insights into drug development strategies targeting similar compounds.

Research indicates that benzo(a)pyrene-6-ethanol interacts with various biological macromolecules, particularly DNA. Its ability to form adducts with DNA is critical for understanding its carcinogenic potential. Studies have shown that exposure to this compound can lead to mutations by intercalating into DNA and disrupting normal replication processes . Additionally, interactions with enzymes involved in drug metabolism (e.g., cytochrome P450s) can significantly affect its bioactivation and detoxification pathways.

Benzo(a)pyrene-6-ethanol shares structural similarities with other polycyclic aromatic hydrocarbons and their derivatives. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Benzo(a)pyreneFive fused benzene ringsStrong carcinogenic properties
7-Hydroxybenzo(a)pyreneHydroxyl group at position 7Increased water solubility compared to benzo(a)pyrene
9-Hydroxybenzo(a)pyreneHydroxyl group at position 9Different metabolic pathway leading to varied toxicity
PhenanthreneThree fused benzene ringsLess toxic than benzo(a)pyrene
PyreneFour fused benzene ringsLower carcinogenicity than benzo(a)pyrene

The unique feature of benzo(a)pyrene-6-ethanol lies in its hydroxyl group at the 6-position, which may alter its biological activity compared to other similar compounds. This modification can influence both its solubility and interaction with biological systems, potentially affecting its toxicity profile.

XLogP3

5.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

296.120115130 g/mol

Monoisotopic Mass

296.120115130 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-11

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